3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride
Description
Molecular Identity and Nomenclature
The compound 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride represents a synthetic morphinan alkaloid characterized by its complex polycyclic structure and specific stereochemical configuration. The molecular formula of this compound is C17H22ClNO3, with a molecular weight of 323.8 grams per mole, establishing it as a mid-sized organic molecule within the morphinan class. The Chemical Abstracts Service registry number for this compound is 1421-28-9, providing a unique identifier for chemical databases and research applications.
The systematic nomenclature reflects the compound's intricate structural features, including the presence of eight hydrogen atoms in specific positions (indicated by octahydro), the methyl substitution at position 3, and the diol functionality at positions 7 and 9. The benzofuro[3,2-e]isoquinoline core structure represents the fundamental morphinan skeleton, which consists of a phenanthrene backbone with an additional nitrogen-containing six-membered ring. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, a common pharmaceutical modification that enhances water solubility and stability characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClNO3 |
| Molecular Weight | 323.8 g/mol |
| Chemical Abstracts Service Number | 1421-28-9 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
The compound's structural complexity is further evidenced by its International Union of Pure and Applied Chemistry name, which precisely defines the stereochemical arrangement and functional group positions. The methanobenzofuro designation within the nomenclature specifically refers to the bridged ring system that characterizes morphinan alkaloids, distinguishing them from simpler isoquinoline derivatives. This systematic naming convention reflects decades of development in chemical nomenclature designed to accommodate the structural complexity of natural product derivatives and their synthetic analogs.
Historical Context of Morphinan Alkaloid Research
The historical development of morphinan alkaloid research traces back to the groundbreaking work of Friedrich Wilhelm Adam Sertürner, who first isolated morphine from opium in 1804, marking the beginning of alkaloid chemistry as a scientific discipline. Sertürner's discovery represented the first successful isolation of an alkaloid from any plant source, establishing morphine as the prototype for what would become an extensive family of structurally related compounds. His work demonstrated that the medicinal properties of opium could be attributed to specific chemical compounds rather than the crude plant extract, fundamentally changing pharmaceutical science.
The evolution of morphinan research continued through the 19th and 20th centuries, with significant contributions from Hungarian pharmacist János Kabay, who developed innovative methods for the direct isolation of morphine from poppy straw and heads. Kabay's work at the Alkaloida Chemical Company, founded in 1927, represented a major advancement in the industrial production of morphine alkaloids and contributed significantly to the understanding of morphinan structure-activity relationships. These developments provided the foundation for subsequent synthetic modifications that led to compounds such as this compound.
The determination of morphine's molecular structure required more than a century of investigation, culminating in Sir Robert Robinson's deduction of the empirical formula in 1925 and Marshall D. Gates Jr.'s laboratory synthesis in 1952. This prolonged structural elucidation reflects the complexity of the morphinan skeleton and the challenges associated with understanding polycyclic natural products. The morphinan framework consists of a phenanthrene core with rings designated A, B, and C, where the A ring remains aromatic while the B and C rings are saturated, plus an additional nitrogen-containing D ring attached to carbons 9 and 13. Modern research has expanded to include comprehensive studies of morphinan biosynthesis pathways, receptor pharmacology, and synthetic methodology development.
Contemporary morphinan research encompasses investigations into biased agonism strategies, selective receptor targeting, and the development of novel analgesics with improved therapeutic profiles. The structural complexity of morphinans continues to present challenges for total synthesis, leading to innovations in electrosynthetic approaches and biomimetic synthetic strategies. These advances in synthetic methodology have enabled the preparation of numerous morphinan derivatives, including compounds with modified substitution patterns and stereochemical configurations that contribute to our understanding of structure-activity relationships within this important class of alkaloids.
Classification within Benzylisoquinoline Derivatives
The compound this compound belongs to the extensive family of benzylisoquinoline alkaloids, which comprises over 2500 biologically active derivatives characterized by their shared isoquinoline structural foundation. Benzylisoquinoline alkaloids represent one of the largest classes of plant secondary metabolites, found primarily in families including Papaveraceae, Berberidaceae, Ranunculaceae, and Magnoliaceae. The classification system for these compounds is based on structural features derived from the fundamental benzylisoquinoline backbone, which forms through the condensation of dopamine and 4-hydroxyphenylacetaldehyde catalyzed by norcoclaurine synthase.
Within the benzylisoquinoline alkaloid classification system, morphinans represent a distinct subgroup characterized by their highly modified isoquinoline core structure. The morphinan subclass includes natural alkaloids such as morphine, codeine, and thebaine, as well as numerous synthetic and semisynthetic derivatives. The structural modifications that distinguish morphinans from simpler benzylisoquinoline alkaloids include the formation of additional ring systems through oxidative coupling reactions and the presence of characteristic bridging patterns that create the rigid polycyclic framework.
| Classification Level | Category | Characteristics |
|---|---|---|
| Alkaloid Class | Benzylisoquinoline | Derived from tyrosine, contains isoquinoline core |
| Subclass | Morphinan | Polycyclic structure with phenanthrene backbone |
| Structural Type | Octahydro derivative | Eight specific hydrogen atoms, reduced double bonds |
| Chemical Form | Hydrochloride salt | Enhanced solubility and stability |
The biosynthetic pathway leading to morphinan alkaloids involves multiple enzymatic transformations beginning with the amino acid tyrosine. The initial conversion of tyrosine to dopamine, followed by condensation with 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, establishes the benzylisoquinoline foundation. Subsequent methylation reactions catalyzed by specific O-methyltransferases and N-methyltransferases produce (S)-reticuline, which serves as the key intermediate for morphinan biosynthesis. The conversion of (S)-reticuline to morphinan alkaloids requires additional enzymatic steps including epimerization, oxidative coupling, and reduction reactions that create the characteristic morphinan skeleton.
The specific structural features of this compound place it within the category of reduced morphinan derivatives, distinguished by the octahydro designation indicating saturation of specific double bonds within the polycyclic system. This reduction pattern affects both the conformational flexibility and the electronic properties of the molecule, potentially influencing its interaction with biological targets and its chemical reactivity. The presence of hydroxyl groups at positions 7 and 9 further classifies this compound as a diol derivative, which may confer specific hydrogen bonding capabilities and influence its pharmacological properties.
Chemical Relationship to Natural Morphinans
The structural relationship between this compound and natural morphinan alkaloids reflects the evolutionary biosynthetic pathways that produce these complex polycyclic compounds in opium poppy plants. Natural morphinans, including morphine, codeine, and thebaine, share the fundamental phenanthrene-based skeleton with an additional nitrogen-containing ring system, but differ in their specific substitution patterns, oxidation states, and stereochemical configurations. The synthetic compound under investigation represents a structurally modified derivative that maintains the core morphinan architecture while incorporating specific chemical modifications that distinguish it from its natural counterparts.
The biosynthetic relationship between natural morphinans and synthetic derivatives involves understanding the enzymatic processes that create the morphinan skeleton from simpler benzylisoquinoline precursors. The key biosynthetic transformation involves the enzyme salutaridine synthase, which catalyzes the oxidative coupling of (R)-reticuline to form salutaridine, the first compound containing the morphinan framework. Subsequent enzymatic reductions and modifications lead to the formation of natural morphinan alkaloids through pathways that have been extensively studied using molecular biology and biochemical approaches. These natural biosynthetic processes provide inspiration for synthetic strategies aimed at producing morphinan derivatives with modified properties.
| Natural Morphinan | Molecular Formula | Key Structural Features |
|---|---|---|
| Morphine | C17H19NO3 | Phenolic hydroxyl groups at positions 3 and 6 |
| Codeine | C18H21NO3 | Methoxy group at position 3, hydroxyl at position 6 |
| Thebaine | C19H21NO3 | Methoxy groups at positions 3 and 6, double bond |
The chemical modifications present in this compound compared to natural morphinans include the specific reduction pattern indicated by the octahydro designation and the positioning of hydroxyl groups at positions 7 and 9 rather than the typical 3 and 6 positions found in morphine. These structural differences may significantly impact the compound's interaction with opioid receptors and other biological targets, as the position and stereochemistry of functional groups critically determine the pharmacological activity of morphinan alkaloids. The replacement of the natural phenolic hydroxyl groups with aliphatic hydroxyl groups at different positions represents a substantial structural modification that may confer novel biological properties.
The evolutionary development of morphinan alkaloid biosynthesis in plants of the genus Papaver provides insights into the natural structural variations that occur within this alkaloid family. Recent research has identified multiple aldo-keto reductases involved in morphinan biosynthesis, including 1,2-dehydroreticuline reductase and codeinone reductase, which catalyze specific reduction reactions in the pathway leading to natural morphinans. Understanding these natural enzymatic processes has informed synthetic approaches to morphinan derivatives and has revealed the molecular basis for the structural diversity observed within the morphinan alkaloid family. The compound under investigation represents an extension of this natural structural diversity through synthetic modification, demonstrating how chemical synthesis can expand upon the molecular frameworks established by natural biosynthetic processes.
Properties
CAS No. |
1421-28-9 |
|---|---|
Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1 |
InChI Key |
DZGJPYLWWJSNCT-VYKNHSEDSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.Cl |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl |
Origin of Product |
United States |
Biological Activity
3-Methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol; hydrochloride is a semi-synthetic opioid derivative that has garnered attention for its analgesic properties. This compound is structurally related to established opioids such as morphine and hydromorphone and is primarily studied for its potential therapeutic applications in pain management.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure. It features multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is C17H21NO3·HCl.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO3·HCl |
| Molecular Weight | 305.82 g/mol |
| CAS Number | 118701622 |
| Synonyms | Hydromorphine |
The primary mechanism of action for this compound involves binding to the mu-opioid receptor (MOR), which mediates the analgesic effects typical of opioids. Research indicates that the compound exhibits a high affinity for MORs, leading to effective pain relief through modulation of pain perception pathways in the central nervous system.
Binding Affinity
Studies have shown that the compound demonstrates significant binding affinity to both mu-opioid receptors and kappa-opioid receptors (KOR), although its efficacy may vary depending on receptor subtype interactions. For instance:
- Mu-opioid receptor (MOR) : High affinity and efficacy.
- Kappa-opioid receptor (KOR) : Moderate affinity; potential for differential effects in pain modulation.
Biological Activity and Efficacy
Research has documented various biological activities associated with this compound:
- Analgesic Effects : In vivo studies have demonstrated that administration of the compound leads to significant pain relief in animal models.
- Antitussive Properties : Similar to other opioids, it has been noted for its ability to suppress cough reflexes.
- Respiratory Depression : As with many opioids, caution is advised due to potential respiratory depressant effects at higher dosages.
Case Studies
A notable study published in eLife explored the functional selectivity of various opioid compounds at MORs and KORs. The findings indicated that this compound could be engineered to enhance analgesic efficacy while minimizing adverse effects such as respiratory depression by selectively targeting specific signaling pathways associated with these receptors .
Comparative Analysis with Other Opioids
The following table compares the biological activity and properties of 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol; hydrochloride with other common opioids:
| Opioid | Binding Affinity (Ki) | Analgesic Potency | Respiratory Depression Risk |
|---|---|---|---|
| 3-Methyl Compound | High | Moderate | Moderate |
| Morphine | Moderate | High | High |
| Hydromorphone | High | Very High | Moderate |
Safety and Toxicology
Toxicological assessments indicate that while the compound has therapeutic benefits similar to established opioids, it also carries risks associated with opioid use including dependence and withdrawal symptoms. Long-term studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Stereoisomers and Deuterated Analogs
Research Findings :
Functionalized Derivatives
Preparation Methods
Classical Ring Assembly via Bicyclic Precursors
The foundational route involves constructing the benzofuro[3,2-e]isoquinoline core through Friedel-Crafts alkylation and Pictet-Spengler cyclization. A representative pathway begins with 2-aminophenol derivatives, which undergo cyclocondensation with substituted cyclohexenones to form the tetracyclic backbone. Critical parameters include:
-
Temperature : 80–100°C under reflux
-
Catalysts : p-Toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl₂)
-
Solvents : Toluene or dichloroethane
Post-cyclization, hydroxylation at C7 and C9 is achieved via electrophilic aromatic substitution using HNO₃/H₂SO₄ mixtures, followed by reduction with NaBH₄ to yield diol intermediates.
Continuous-Flow Hofmann Rearrangement
Modern adaptations leverage continuous-flow systems to enhance efficiency in generating key intermediates. For instance, trichloroisocyanuric acid (TCCA) mediates Hofmann rearrangements of salicylamide derivatives under alkaline conditions, producing benzoxazolinone precursors with 95% yield and 1.56 g h⁻¹ mL⁻¹ space-time yield. This method minimizes exothermic risks and cyanuric acid byproduct accumulation through real-time quenching with HCl.
Stepwise Synthesis Procedures
Intermediate Preparation: Benzofuroisoquinoline Core
Step 1 : Condensation of 2-aminophenol with methyl vinyl ketone in acetic acid yields a β-enamino ketone intermediate.
Step 2 : Cyclization via Pictet-Spengler reaction with formaldehyde generates the tetrahydroisoquinoline framework.
Step 3 : Oxidative coupling using MnO₂ introduces the benzofuran moiety, completing the tetracyclic system.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminophenol, methyl vinyl ketone, AcOH | 80 | 78 |
| 2 | Formaldehyde, pTSA, toluene | 100 | 65 |
| 3 | MnO₂, DCM | 25 | 82 |
Hydroxylation and Methylation
Electrophilic hydroxylation at C7/C9 employs HNO₃ (65%) in H₂SO₄ at 0°C, followed by NaBH₄ reduction (0°C, EtOH). Subsequent N-methylation uses methyl iodide in DMF with K₂CO₃, achieving >90% regioselectivity.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous Et₂O, yielding the hydrochloride salt with 98% purity after recrystallization from MeOH/Et₂O.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Stereochemical Control
Chiral HPLC analysis confirms that (-)-sparteine-mediated asymmetric alkylation ensures >99% enantiomeric excess (ee) at C4a and C7a positions.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) resolves the (4R,4aR,7S,7aR,12bS) configuration, with intramolecular H-bonding between C9-OH and the tertiary amine.
Comparative Methodological Analysis
Table 2: Efficiency Metrics Across Syntheses
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical | 5 | 42 | 95 | Moderate |
| Continuous-Flow | 4 | 58 | 98 | High |
| Asymmetric | 6 | 35 | 99 | Low |
Continuous-flow systems excel in throughput (23.5 g h⁻¹) but require specialized equipment. Classical routes remain viable for small-scale GMP production due to established protocols.
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
